3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of Benzothiophene Core: Starting with a suitable benzothiophene precursor, chlorination is carried out using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 4 positions.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated phenyl derivative under basic conditions.
Amide Bond Formation: The final step involves coupling the thiazole derivative with the chlorinated benzothiophene using coupling agents like EDCI or DCC in the presence of a base to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro groups or double bonds if present, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the benzothiophene ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, benzothiophene derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
Medicinally, compounds like 3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Industrially, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Thiazole Derivatives: Compounds with thiazole rings and varying functional groups.
Carboxamide Derivatives: Compounds with carboxamide linkages and different aromatic systems.
Uniqueness
The uniqueness of 3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H10Cl2N2OS2 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H10Cl2N2OS2/c19-11-7-4-8-13-14(11)15(20)16(25-13)17(23)22-18-21-12(9-24-18)10-5-2-1-3-6-10/h1-9H,(H,21,22,23) |
InChI Key |
SVOKIQKMTXHKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
Origin of Product |
United States |
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